molecular formula C15H21N3OS2 B2982713 3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 727702-60-5

3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2982713
CAS No.: 727702-60-5
M. Wt: 323.47
InChI Key: SHXWJBXOVNUXBT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . The presence of the dimethylamino propyl group suggests that it might have some biological activity, as this group is often found in pharmacologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound could be quite diverse due to the presence of several functional groups. For instance, the amino group could participate in acid-base reactions, while the pyrimidine ring might undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the dimethylamino group could make it a base, and it might be soluble in polar solvents due to the presence of polar functional groups .

Future Directions

The study of pyrimidine derivatives is a rapidly growing area of organic synthesis due to their wide range of biological activity . This compound, with its combination of functional groups, could be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS2/c1-17(2)8-5-9-18-14(19)12-10-6-3-4-7-11(10)21-13(12)16-15(18)20/h3-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXWJBXOVNUXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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